3-Pyrrolidinecarboxamide, N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, 1-oxide
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Overview
Description
BRN 5995343, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has an optical rotation that is negative. It has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .
Preparation Methods
The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves several steps. One common method includes the reaction of pinene with an oxidizing agent to form pinanediol. The reaction conditions typically involve the use of solvents such as chloroform, methanol, or toluene, and the process is carried out under controlled temperatures to ensure the desired stereochemistry is achieved . Industrial production methods may involve large-scale oxidation processes with stringent control over reaction parameters to maintain consistency and yield.
Chemical Reactions Analysis
(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pinanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form pinanol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
(1R,2R,3S,5R)-(-)-2,3-pinanediol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is employed in the production of fragrances and flavors due to its unique stereochemistry.
Mechanism of Action
The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The specific pathways and molecular targets depend on the context of its application, such as its role as a chiral auxiliary in asymmetric synthesis or its use in drug development .
Comparison with Similar Compounds
(1R,2R,3S,5R)-(-)-2,3-pinanediol can be compared with other similar compounds like:
Pinanone: A ketone derivative of pinanediol.
Pinanol: A reduced form of pinanediol.
Properties
CAS No. |
102132-46-7 |
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Molecular Formula |
C20H32N2O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-[1-(2,6-dimethylphenoxy)propan-2-yl]-2,2,5,5-tetramethyl-1-oxidopyrrolidin-1-ium-3-carboxamide |
InChI |
InChI=1S/C20H32N2O3/c1-13-9-8-10-14(2)17(13)25-12-15(3)21-18(23)16-11-19(4,5)22(24)20(16,6)7/h8-10,15-16,22H,11-12H2,1-7H3,(H,21,23) |
InChI Key |
MCUWRZUGPUZDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C2CC([NH+](C2(C)C)[O-])(C)C |
Origin of Product |
United States |
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